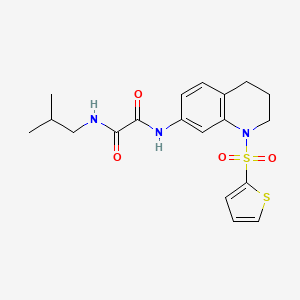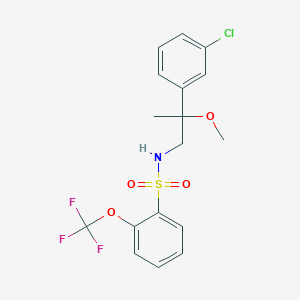
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as GSK-2193874, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of inflammatory diseases. This compound has shown promising results in preclinical studies and is currently in phase II clinical trials.
Mecanismo De Acción
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a selective inhibitor of the protein kinase C theta (PKCθ) isoform. PKCθ is a serine/threonine kinase that plays a crucial role in the activation of T cells and the production of pro-inflammatory cytokines. By inhibiting PKCθ, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide can block the activation of T cells and the production of pro-inflammatory cytokines, thereby reducing inflammation in the body.
Biochemical and Physiological Effects:
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17. It has also been shown to reduce the activation of T cells and macrophages. In addition, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is its selectivity for PKCθ. This selectivity reduces the risk of off-target effects and toxicity. Another advantage is its potential for use in combination therapy with other anti-inflammatory drugs. However, one limitation of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide. One direction is to optimize the synthesis method to increase the yield and solubility of the compound. Another direction is to conduct further preclinical studies to investigate the safety and efficacy of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in various inflammatory diseases. Finally, clinical trials are needed to determine the optimal dose and treatment regimen for N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in humans.
Métodos De Síntesis
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide involves several steps. The first step is the preparation of 2-(trifluoromethoxy)benzenesulfonyl chloride, which is then reacted with 2-(3-chlorophenyl)-2-methoxypropanol to obtain the intermediate product. This intermediate is then reacted with ammonia to obtain the final product, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide. The overall yield of this synthesis is around 20%.
Aplicaciones Científicas De Investigación
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as T cells and macrophages. These effects suggest that N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide may be a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO4S/c1-16(25-2,12-6-5-7-13(18)10-12)11-22-27(23,24)15-9-4-3-8-14(15)26-17(19,20)21/h3-10,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKOPSIYAGZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

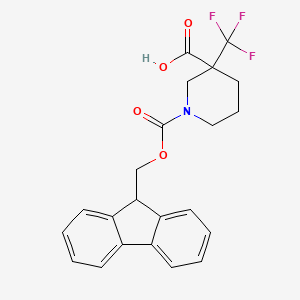
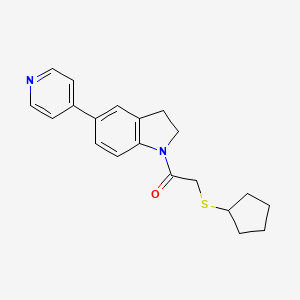
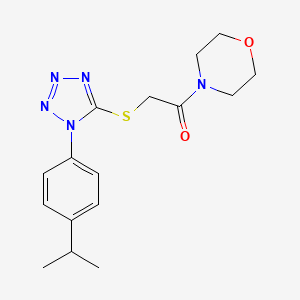
![2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2819192.png)
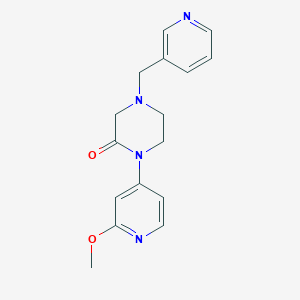
![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)
![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)
![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)
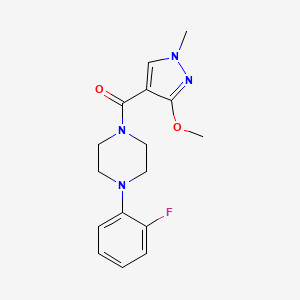
![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)
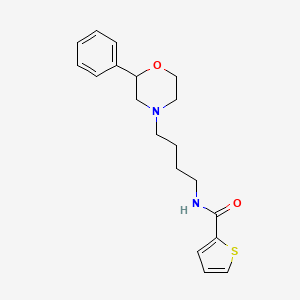
![Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate](/img/structure/B2819204.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)
